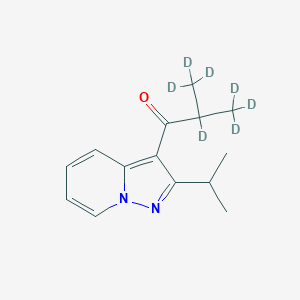
monoMICAAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
monoMICAAc, auch bekannt als 6-Isocyano-N-methylacridin-3-amin, ist ein solvatochromer fluoreszierender pH-Sensor. Diese Verbindung weist einzigartige Eigenschaften auf, bei denen sich ihre Emissionswellenlänge in Abhängigkeit von der Polarität des Lösungsmittels und dem pH-Wert der Umgebung verschiebt. Sie ist besonders nützlich in fluoreszierenden Anwendungen an lebenden Zellen, da sie pH-Änderungen durch Fluoreszenz anzeigen kann .
Vorbereitungsmethoden
Die Synthese von monoMICAAc beinhaltet die Reaktion von 3-Aminoacridin mit Methylisocyanid unter kontrollierten Bedingungen. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen statt. Industrielle Produktionsverfahren können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind .
Analyse Chemischer Reaktionen
monoMICAAc unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Isocyanogruppe unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
monoMICAAc hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als pH-sensitiver solvatochromer Farbstoff in verschiedenen chemischen Analysen und Experimenten verwendet.
Biologie: this compound wird in der Lebendzellimagierung eingesetzt, um pH-Änderungen innerhalb von Zellen zu überwachen, was wertvolle Einblicke in zelluläre Prozesse liefert.
Medizin: Die Fähigkeit der Verbindung, pH-Änderungen anzuzeigen, macht sie in der medizinischen Forschung nützlich, insbesondere bei der Untersuchung von Krankheiten, bei denen pH-Änderungen signifikant sind, wie z. B. Krebs.
Wirkmechanismus
This compound übt seine Wirkungen durch seine solvatochromen Eigenschaften aus. Die Fluoreszenz der Verbindung ändert sich in Abhängigkeit von der Polarität des Lösungsmittels und dem pH-Wert der Umgebung. Dies ist auf die Wechselwirkung der Isocyanogruppe mit den umgebenden Molekülen zurückzuführen, was zu Verschiebungen der Emissionswellenlänge führt. Die beteiligten molekularen Ziele umfassen verschiedene zelluläre Komponenten, die den lokalen pH-Wert und die Polarität beeinflussen .
Wirkmechanismus
MonoMICAAc exerts its effects through its solvatochromic properties. The compound’s fluorescence changes based on the polarity of the solvent and the pH of the environment. This is due to the interaction of the isocyano group with the surrounding molecules, leading to shifts in the emission wavelength. The molecular targets involved include various cellular components that influence the local pH and polarity .
Vergleich Mit ähnlichen Verbindungen
monoMICAAc ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner einstellbaren solvatochromen Eigenschaften und seiner Fähigkeit, als pH-Sensor in einer Vielzahl von Umgebungen zu fungieren. Zu ähnlichen Verbindungen gehören:
Acridinorange: Ein weiterer fluoreszierender Farbstoff, der zur pH-Indikation verwendet wird, jedoch mit anderen spektralen Eigenschaften.
BCECF: Ein pH-sensitiver Farbstoff, der häufig in der biologischen Forschung verwendet wird.
Eigenschaften
Molekularformel |
C15H11N3 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
6-isocyano-N-methylacridin-3-amine |
InChI |
InChI=1S/C15H11N3/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12/h3-9,16H,1H3 |
InChI-Schlüssel |
FPVDPBZJDZJUNU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=NC3=C(C=CC(=C3)[N+]#[C-])C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![decyl (E)-6-[(1S,2S,3S,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate](/img/structure/B10783324.png)

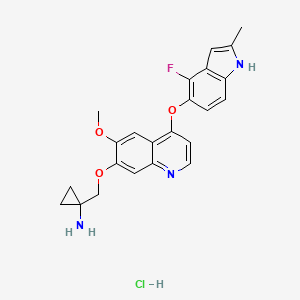
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B10783343.png)
![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783359.png)
![(1R,4S,4'Z,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10783363.png)
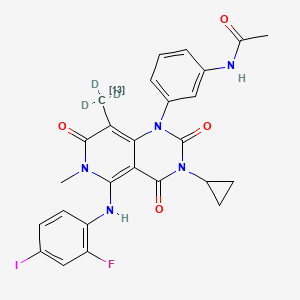
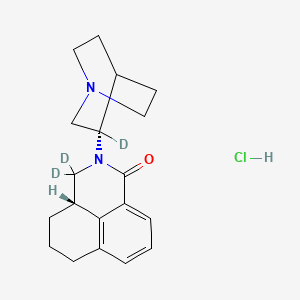
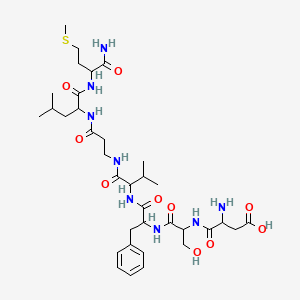

![N-[2-[2-[6-[6-(2-amino-3-hydroxyoctadec-4-enoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783388.png)
![(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783394.png)

